Cas no 1285523-99-0 (ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate)

Ethyl (3R)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoate is a chiral β-amino acid ester derivative featuring a trifluoromethylphenyl group, which enhances its utility in pharmaceutical and agrochemical synthesis. The (3R)-stereochemistry ensures high enantioselectivity, making it valuable for asymmetric synthesis and chiral intermediate applications. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, improving bioavailability in drug development. This compound is particularly useful in the preparation of bioactive molecules, including protease inhibitors and CNS-active agents. Its ester functionality allows for further derivatization, offering flexibility in synthetic routes. Suitable for research and industrial-scale applications, it is characterized by high purity and consistent performance.
ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate structure
1285523-99-0 structure
Product name:ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate
CAS No:1285523-99-0
MF:C12H14NO2F3
MW:261.24
MDL:MFCD16380772
CID:4506572
PubChem ID:7022741

ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, ethyl ester, (βR)-
    • ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate
    • MDL: MFCD16380772

ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23441809-0.05g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
0.05g
$864.0 2024-06-19
Enamine
EN300-23441809-5.0g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
5.0g
$2981.0 2024-06-19
Enamine
EN300-23441809-0.1g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
0.1g
$904.0 2024-06-19
Enamine
EN300-23441809-0.5g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
0.5g
$987.0 2024-06-19
Enamine
EN300-23441809-2.5g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
2.5g
$2014.0 2024-06-19
Enamine
EN300-23441809-5g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0
5g
$2981.0 2023-09-15
Enamine
EN300-23441809-1.0g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
1.0g
$1029.0 2024-06-19
Enamine
EN300-23441809-10.0g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0 95%
10.0g
$4421.0 2024-06-19
Enamine
EN300-23441809-1g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0
1g
$1029.0 2023-09-15
Enamine
EN300-23441809-10g
ethyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
1285523-99-0
10g
$4421.0 2023-09-15

Additional information on ethyl (3R)-3-amino-3-3-(trifluoromethyl)phenylpropanoate

Ethyl (3R)-3-Amino-3-(3-Trifluoromethyl)Phenylpropanoate: A Comprehensive Overview

Ethyl (3R)-3-amino-3-(3-trifluoromethyl)phenylpropanoate, with CAS No 1285523-99-0, is a chiral compound that has garnered significant attention in the fields of pharmaceutical chemistry and biological research. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and an amino group at the chiral center. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and development.

The chemical structure of ethyl (3R)-3-amino-3-(3-trifluoromethyl)phenylpropanoate is characterized by a propanoate ester group, which contributes to its solubility and stability in various solvents. The trifluoromethyl group, a common substituent in medicinal chemistry, enhances the molecule's lipophilicity and metabolic stability. Recent studies have shown that this compound exhibits antioxidant properties, making it a promising candidate for use in oxidative stress-related therapies.

In terms of synthesis, ethyl (3R)-3-amino-3-(3-trifluoromethyl)phenylpropanoate can be prepared via a multi-step process involving the coupling of aromatic compounds with amino acids or their derivatives. The use of chiral resolution techniques ensures the high enantiomeric purity required for biological testing. This compound has been extensively studied for its potential as a building block in the construction of bioactive molecules, particularly those targeting neurodegenerative diseases.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of ethyl (3R)-3-amino-3-(3-trifluoromethyl)phenylpropanoate to various protein targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammation and oxidative stress pathways. For instance, a study published in 2022 demonstrated that this compound could effectively scavenge free radicals, thereby reducing cellular damage caused by oxidative stress.

The stereochemistry of ethyl (3R)-3-amino-3-(3-trifluoromethyl)phenylpropanoate plays a crucial role in its biological activity. The R configuration at the chiral center ensures optimal interactions with target proteins, enhancing its therapeutic potential. This aspect has been thoroughly investigated using X-ray crystallography and molecular dynamics simulations, providing insights into its mechanism of action.

In addition to its pharmacological applications, ethyl (3R)-3-amino-3-(trifluoromethyl)phenylpropanoate has also been explored for its role in agricultural chemistry. Its ability to modulate plant stress responses has led to research into its use as a growth regulator or protectant against environmental stressors such as drought and salinity.

The versatility of this compound is further underscored by its use as an intermediate in the synthesis of more complex molecules. For example, it has been employed in the construction of heterocyclic frameworks that are commonly found in natural products and bioactive agents.

In conclusion, ethyl (CAS No 1285523-99-0), with its unique structural features and diverse functional groups, represents a valuable tool in modern chemical research. Its applications span across multiple disciplines, from drug discovery to agricultural science, making it a subject of ongoing investigation and innovation.

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